ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate
Description
Ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate (CAS: 579518-58-4) is a benzoate ester derivative featuring a central acetamido bridge linking a 4-formyl-2-methoxyphenoxy group to the ethyl benzoate moiety. Its molecular formula is C₁₉H₁₉NO₆ (calculated molecular weight: 369.35 g/mol). Key structural attributes include:
Properties
IUPAC Name |
ethyl 4-[[2-(4-formyl-2-methoxyphenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-3-25-19(23)14-5-7-15(8-6-14)20-18(22)12-26-16-9-4-13(11-21)10-17(16)24-2/h4-11H,3,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHIOYWJTGNMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate typically involves multiple steps. One common synthetic route starts with the preparation of 4-formyl-2-methoxyphenol, which is then reacted with ethyl 4-aminobenzoate in the presence of acetic anhydride to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as hydroxide ions in aqueous solution.
Major Products Formed
Oxidation: 4-[2-(4-carboxy-2-methoxyphenoxy)acetamido]benzoate.
Reduction: 4-[2-(4-hydroxymethyl-2-methoxyphenoxy)acetamido]benzoate.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate is largely dependent on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the ester and amide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Phenoxy Ring
Halogen-Substituted Analogs
- Ethyl 4-[2-(4-bromo-2-formylphenoxy)acetamido]benzoate (C₁₈H₁₆BrNO₅, MW: 406.23 g/mol): Replaces the methoxy group with bromine at the 4-position. Key differences:
- Higher molecular weight (406.23 vs. 369.35) due to bromine.
- Increased logP (4.266 vs. ~3.7 estimated for the parent compound), suggesting greater lipophilicity .
- Retains a polar surface area of 65.615 Ų, comparable to the parent compound .
Methyl-Substituted Analogs
- 2-Methoxyethyl 4-[2-(4-methylphenoxy)acetamido]benzoate (C₂₀H₂₂NO₆, MW: 384.39 g/mol): Substitutes the formyl group with a methyl group and modifies the ester chain.
Modifications to the Acetamido Bridge
Heterocyclic Attachments
- Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate (Compound A21): Replaces the phenoxy group with a benzimidazole-thioether moiety. Key properties:
- Introduces additional hydrogen-bond acceptors (N and S atoms).
Sulfonyl and Thioureido Derivatives
- Ethyl 4-[2-(2,5-difluorobenzenesulfonyl)acetamido]benzoate: Replaces the phenoxy group with a sulfonyl moiety. Impact:
- Increased polarity (polar surface area >80 Ų) and reduced logP (~2.5–3.0).
- Potential for enhanced solubility in aqueous media .
Ester Group Modifications
- Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate :
- Substitutes the ethyl ester with a methyl ester and introduces a trifluoroacetamido group.
- Impact :
- Lower molecular weight (291.22 g/mol) and higher electrophilicity due to the trifluoromethyl group.
- Alters metabolic stability and bioavailability .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Research Findings and Implications
- Biological Activity : Heterocyclic modifications (e.g., benzimidazole in ) improve target engagement in enzyme inhibition, as seen in CD73 inhibitors .
- Synthetic Challenges : Yields for analogs vary widely (28–66%), with halogenated and sulfonated derivatives requiring optimized coupling conditions .
Biological Activity
Ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes an ethyl ester, formyl group, and methoxyphenoxy moiety. This unique arrangement contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the methoxyphenoxy group can engage in hydrogen bonding and hydrophobic interactions with biological molecules, influencing their function and stability.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This property may make it a candidate for treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains.
- Anti-inflammatory Activity : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by approximately 50%, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Ethyl 4-(2-formylphenoxy)benzoate | Similar to target compound | Moderate antimicrobial activity | Lacks methoxy substitution |
| Methyl 4-formylbenzoate | Methyl ester variant | Low anti-inflammatory activity | Less effective than target compound |
| N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide | Acetamide variant | Promising cytotoxic effects | Potential for cancer treatment |
This table highlights the unique attributes of this compound compared to related compounds, particularly its enhanced biological activity due to specific functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
